molecular formula C5H6BrN3OS B11876337 2-Bromo-5-methylthiazole-4-carbohydrazide

2-Bromo-5-methylthiazole-4-carbohydrazide

Cat. No.: B11876337
M. Wt: 236.09 g/mol
InChI Key: LPOIQOVZJNGFHG-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazole-4-carbohydrazide is a brominated thiazole derivative functionalized with a carbohydrazide (-CONHNH₂) group at position 4, a methyl group at position 5, and a bromine atom at position 2. Its molecular formula is C₅H₆BrN₃OS, with a molecular weight of 236.09 g/mol. The carbohydrazide moiety enhances its nucleophilic reactivity, making it a versatile intermediate for synthesizing heterocyclic compounds, such as triazoles and oxadiazoles, which are pivotal in medicinal chemistry .

Properties

Molecular Formula

C5H6BrN3OS

Molecular Weight

236.09 g/mol

IUPAC Name

2-bromo-5-methyl-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C5H6BrN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10)

InChI Key

LPOIQOVZJNGFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Br)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the reaction with hydrazine or a hydrazine derivative to form the carbohydrazide group .

Industrial Production Methods

Industrial production methods for 2-Bromo-5-methylthiazole-4-carbohydrazide may involve scalable processes that ensure high yield and purity. These methods often utilize cost-effective starting materials and optimized reaction conditions to achieve efficient production. The process may include steps such as bromination, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylthiazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that 2-Bromo-5-methylthiazole-4-carbohydrazide exhibits significant antimicrobial properties. Studies have shown its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, making it a potential candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinically relevant pathogens. Results indicated substantial inhibition zones in bacterial cultures treated with this compound.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives, including this compound, have shown promise in inhibiting tumor growth through various mechanisms, such as enzyme inhibition and apoptosis induction.

Case Study: Anticancer Activity Assessment
A comparative study on thiazole derivatives demonstrated that modifications to the thiazole structure significantly impacted cytotoxicity against different cancer cell lines. The following table summarizes key findings regarding the anticancer activity:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMelanoma (WM793)1.98 ± 1.22Inhibition of tubulin polymerization
Compound BProstate Cancer0.4 - 2.2Induction of apoptosis
This compound Various Cancer LinesTBDPotentially through enzyme inhibition

Agrochemical Applications

Fungicides and Herbicides
this compound is utilized in the formulation of agrochemicals, particularly fungicides and herbicides. Its effectiveness against specific pests enhances crop protection and yield.

Case Study: Agricultural Efficacy Testing
Field studies have demonstrated that formulations containing this compound significantly reduce fungal infections in crops, leading to improved agricultural output.

Biochemical Research Applications

Enzyme Inhibition Studies
Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with biological systems provides insights into cellular processes and potential therapeutic targets.

Mechanisms of Action
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Interaction: It could bind to certain receptors, altering signal transduction pathways relevant to inflammation and cancer progression.

Material Science Applications

Advanced Materials Development
The compound is explored for its potential applications in creating advanced materials, such as polymers and coatings, that require specific chemical properties for durability and resistance.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylthiazole-4-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The carbohydrazide group may also play a role in binding to specific targets, thereby influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Positional Isomers
  • 2-Bromo-4-methylthiazole-5-carboxylic acid (C₅H₄BrNO₂S, MW 222.06 g/mol): The bromine and methyl groups are swapped (positions 2 and 4). The carboxylic acid (-COOH) group increases acidity compared to carbohydrazides, influencing solubility and reactivity. This compound is used as a research intermediate .
Functional Group Modifications
  • N'-(Benzenesulfonyl)-4-methylthiazole-5-carbohydrazide (C₁₁H₁₁N₃O₃S₂, MW 329.36 g/mol):
    The carbohydrazide is sulfonylated, forming a sulfonamide derivative. This modification enhances stability and alters biological target interactions .
  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate (C₇H₈BrNO₂S, MW 266.11 g/mol): The ester (-COOEt) group offers hydrolytic stability compared to carbohydrazides, making it suitable for storage and controlled release applications .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Substituents Functional Group Physical State
2-Bromo-5-methylthiazole-4-carbohydrazide C₅H₆BrN₃OS 236.09 2-Br, 5-Me, 4-CONHNH₂ Carbohydrazide Solid*
4-Bromo-5-(2-fluorophenyl)thiazole (4g) C₁₂H₁₁BrFN₃S₂ 360.26 4-Br, 2-F-Ph, MeS Thiazole, hydrazono Light yellow solid
2-Bromo-5-methyl-4-phenylthiazole C₁₀H₈BrNS 254.15 2-Br, 5-Me, 4-Ph Thiazole Not reported

*Assumed based on analogous carbohydrazides .

Key Observations :
  • Lipophilicity : Phenyl or fluorophenyl substituents (e.g., 2-Bromo-5-methyl-4-phenylthiazole) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding: Carbohydrazides exhibit higher polarity and solubility in polar solvents (e.g., DMF, methanol) compared to esters or aryl-substituted analogs .
  • Melting Points: Brominated thiazoles with hydrogen-bonding groups (e.g., carbohydrazides) typically have higher melting points (>100°C) than nonpolar derivatives (e.g., 4-Bromo-5-methoxy-2-phenylthiazole, m.p. ~112°C) .
Nucleophilic Reactivity

The carbohydrazide group in this compound enables condensation reactions with aldehydes or ketones to form hydrazones, which cyclize into triazoles or oxadiazoles under acidic conditions . For example:

  • Reaction with salicylaldehyde derivatives yields Schiff bases, which are precursors to antimicrobial agents .
  • Sulfonylation with benzenesulfonyl chloride forms sulfonamide derivatives, expanding bioactivity profiles .
Bromine as a Leaving Group

The bromine atom at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enhancing structural diversity .

Biological Activity

2-Bromo-5-methylthiazole-4-carbohydrazide is an organic compound characterized by a thiazole ring structure that incorporates both sulfur and nitrogen atoms. Its chemical formula is C6H7BrN4OS, with a molecular weight of approximately 220.03 g/mol. The compound features a bromine atom at the second position, a methyl group at the fifth position, and a carbohydrazide group at the fourth position of the thiazole ring. This unique structural configuration contributes to its distinct chemical properties and potential applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

The thiazole ring system is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom and the carbohydrazide moiety enhances its reactivity and biological potential.

PropertyValue
Chemical FormulaC6H7BrN4OS
Molecular Weight220.03 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains. For instance, derivatives of thiazole have been reported to exhibit activity against resistant strains of Mycobacterium tuberculosis .
  • Anticancer Properties : The compound has been evaluated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Preliminary data indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could explain its anticancer and antimicrobial activities.
  • Cellular Pathways : It has been suggested that this compound can modulate signaling pathways related to apoptosis, leading to increased cell death in cancerous cells .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of various thiazole derivatives against resistant bacterial strains, demonstrating that compounds similar to this compound showed promising results in inhibiting bacterial growth .
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Bromo-5-methylthiazole-4-carbohydrazide?

  • Methodological Answer : The synthesis typically involves cyclization reactions using hydrazide precursors. For example, substituted hydrazides can undergo cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), analogous to methods used for structurally related thiazole-carbohydrazide derivatives . Key steps include:

Hydrazide Formation : Reacting a brominated thiazole carbonyl chloride with hydrazine.

Cyclization : Using POCl₃ to facilitate intramolecular dehydration, forming the thiazole-carbohydrazide core.
Characterization via IR and NMR spectroscopy is critical to confirm functional groups (e.g., C=O, N-H stretches) and structural integrity .

Q. How is the purity and structural identity of this compound validated?

  • Methodological Answer :
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the compound from byproducts.
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons) and carbon types.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Elemental Analysis : Validates C, H, N, Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is pivotal for unambiguous structural determination:

Crystallization : Grow crystals via slow evaporation (e.g., methanol/water mixtures).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K).

Refinement : Employ SHELXL (or similar software) for structure solution and refinement. Parameters like bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds) are analyzed to confirm stereochemistry and packing .

Q. What strategies address contradictory spectroscopic data in thiazole-carbohydrazide derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from:
  • Tautomerism : Hydrazide ↔ hydrazone tautomerization can alter spectral profiles. Use variable-temperature NMR to detect equilibrium shifts.
  • Solvent Effects : Polar solvents stabilize specific conformers. Compare spectra in DMSO-d₆ vs. CDCl₃.
  • Dynamic Processes : Restricted rotation around C-N bonds (e.g., hindered amide rotation) may split signals. DFT calculations (e.g., Gaussian) model energy barriers .

Q. How do reaction conditions influence regioselectivity in brominated thiazole derivatives?

  • Methodological Answer : Regioselectivity in bromination or substitution reactions is controlled by:
  • Electronic Effects : Electron-rich positions (e.g., para to methyl groups) favor electrophilic bromination.
  • Steric Hindrance : Bulk substituents (e.g., methyl at position 5) direct reactions to less hindered sites.
  • Catalysts : Lewis acids (e.g., FeBr₃) enhance selectivity.
    Experimental optimization via Design of Experiments (DoE) can map optimal temperature, solvent, and catalyst combinations .

Notes

  • Safety : Handle brominated compounds in fume hoods; avoid skin contact (see for safety protocols).
  • Advanced Tools : DFT (e.g., B3LYP/6-31G*) models reaction pathways, while SHELX refines crystallographic data .

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